molecular formula C4H4Br2F2O2 B1451535 Methyl 2,3-Dibromo-3,3-difluoropropionate CAS No. 885276-33-5

Methyl 2,3-Dibromo-3,3-difluoropropionate

Cat. No.: B1451535
CAS No.: 885276-33-5
M. Wt: 281.88 g/mol
InChI Key: XXFZHIIUXZPTPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2,3-Dibromo-3,3-difluoropropionate is an organobromine compound with the molecular formula C4H4Br2F2O2. This compound is characterized by the presence of both bromine and fluorine atoms, which impart unique chemical properties. It is used in various scientific research applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,3-Dibromo-3,3-difluoropropionate typically involves the bromination and fluorination of methyl propionate derivatives. One common method includes the following steps:

    Bromination: Methyl propionate is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce bromine atoms at the 2 and 3 positions.

    Fluorination: The dibromo intermediate is then reacted with a fluorinating agent like hydrogen fluoride or a fluorine gas mixture to replace hydrogen atoms with fluorine at the 3 position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Continuous Flow Reactors: To ensure efficient mixing and reaction control.

    Catalysts and Reagents: Use of high-purity reagents and catalysts to maximize yield and purity.

    Purification: Techniques such as distillation and recrystallization to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 2,3-Dibromo-3,3-difluoropropionate undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form less brominated or fluorinated derivatives.

    Oxidation Reactions: It can be oxidized to form various oxidized products depending on the oxidizing agent used.

Common Reagents and Conditions:

    Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.

    Reducing Agents: Like lithium aluminum hydride for reduction reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Reduction Products: Less brominated or fluorinated compounds.

    Oxidation Products: Oxidized derivatives with different functional groups.

Scientific Research Applications

Methyl 2,3-Dibromo-3,3-difluoropropionate is utilized in various fields of scientific research:

    Biology: In the study of enzyme inhibition and protein interactions due to its reactive bromine and fluorine groups.

    Medicine: Potential use in the development of pharmaceuticals, particularly in the design of enzyme inhibitors and other bioactive molecules.

    Industry: Used in the production of specialty chemicals and materials with specific properties imparted by bromine and fluorine atoms.

Mechanism of Action

The mechanism by which Methyl 2,3-Dibromo-3,3-difluoropropionate exerts its effects involves:

    Molecular Targets: The compound interacts with nucleophilic sites on enzymes and proteins, leading to inhibition or modification of their activity.

    Pathways Involved: It can participate in various biochemical pathways, particularly those involving halogenated compounds, affecting cellular processes and enzyme functions.

Comparison with Similar Compounds

    Methyl 2,3-Dibromo-3-fluoropropionate: Similar structure but with one less fluorine atom, leading to different reactivity and applications.

    Methyl 2,3-Difluoro-3-bromopropionate: Similar but with different positioning of bromine and fluorine atoms, affecting its chemical behavior.

    Methyl 2,3-Dibromo-3-chloropropionate: Chlorine instead of fluorine, resulting in different chemical properties and uses.

Uniqueness: Methyl 2,3-Dibromo-3,3-difluoropropionate is unique due to the presence of both bromine and fluorine atoms, which confer distinct reactivity and stability, making it valuable in various scientific and industrial applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

methyl 2,3-dibromo-3,3-difluoropropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4Br2F2O2/c1-10-3(9)2(5)4(6,7)8/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXFZHIIUXZPTPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(F)(F)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4Br2F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30663086
Record name Methyl 2,3-dibromo-3,3-difluoropropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30663086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885276-33-5
Record name Propanoic acid, 2,3-dibromo-3,3-difluoro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885276-33-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2,3-dibromo-3,3-difluoropropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30663086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2,3-dibromo-3,3-difluoropropanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2,3-Dibromo-3,3-difluoropropionate
Reactant of Route 2
Reactant of Route 2
Methyl 2,3-Dibromo-3,3-difluoropropionate
Reactant of Route 3
Reactant of Route 3
Methyl 2,3-Dibromo-3,3-difluoropropionate
Reactant of Route 4
Reactant of Route 4
Methyl 2,3-Dibromo-3,3-difluoropropionate
Reactant of Route 5
Methyl 2,3-Dibromo-3,3-difluoropropionate
Reactant of Route 6
Reactant of Route 6
Methyl 2,3-Dibromo-3,3-difluoropropionate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.